molecular formula C18H18O6 B13391299 1,2,3,4-Butanetetrol, 1,4-dibenzoate, (R*,R*)-

1,2,3,4-Butanetetrol, 1,4-dibenzoate, (R*,R*)-

Cat. No.: B13391299
M. Wt: 330.3 g/mol
InChI Key: DJOUKNAKSJTIKP-UHFFFAOYSA-N
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Description

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is an organic compound with the molecular formula C18H18O6 It is a derivative of butane-1,4-diol, where the hydroxyl groups at positions 2 and 3 are esterified with benzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate typically involves the esterification of (2S,3S)-2,3-dihydroxybutane-1,4-diol with benzoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the ester bonds. The reaction mixture is heated under reflux conditions to ensure complete conversion of the diol to the dibenzoate ester .

Industrial Production Methods

Industrial production of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the benzoate groups under basic conditions.

Major Products Formed

Scientific Research Applications

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release benzoic acid and the corresponding diol, which can then participate in various biochemical processes. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-Dihydroxybutane-1,4-diyl dibenzoate: The enantiomer of (2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate with similar chemical properties but different biological activity.

    Meso-2,3-Dihydroxybutane-1,4-diyl dibenzoate: A diastereomer with different stereochemistry and potentially different reactivity.

Uniqueness

(2S,3S)-2,3-Dihydroxybutane-1,4-diyl dibenzoate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. This makes it a valuable compound for studying stereoselective reactions and developing chiral drugs and materials .

Properties

IUPAC Name

(4-benzoyloxy-2,3-dihydroxybutyl) benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c19-15(11-23-17(21)13-7-3-1-4-8-13)16(20)12-24-18(22)14-9-5-2-6-10-14/h1-10,15-16,19-20H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOUKNAKSJTIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCC(C(COC(=O)C2=CC=CC=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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